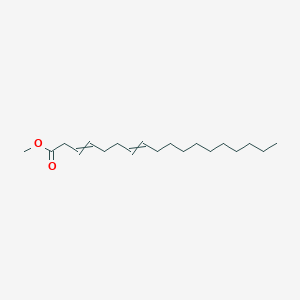![molecular formula C17H24O3 B14598034 3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one CAS No. 61103-80-8](/img/structure/B14598034.png)
3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one is a complex organic compound with a unique structure that includes an oxolane ring, a phenoxy group, and a methylbutyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one typically involves multiple steps, starting with the preparation of the oxolane ring and subsequent attachment of the phenoxy and methylbutyl groups. Common reagents used in these reactions include strong acids or bases to facilitate ring formation and nucleophilic substitution reactions to attach the side chains.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modifying the structure and function of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
61103-80-8 |
|---|---|
Molekularformel |
C17H24O3 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
3-(3-methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one |
InChI |
InChI=1S/C17H24O3/c1-12(2)7-8-14-10-16(20-17(14)18)11-19-15-6-4-5-13(3)9-15/h4-6,9,12,14,16H,7-8,10-11H2,1-3H3 |
InChI-Schlüssel |
LVWDFIZZCFOKOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC2CC(C(=O)O2)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597952.png)
![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B14597956.png)
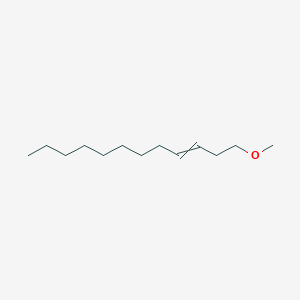

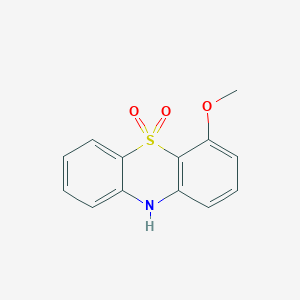


![4-heptyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14597977.png)
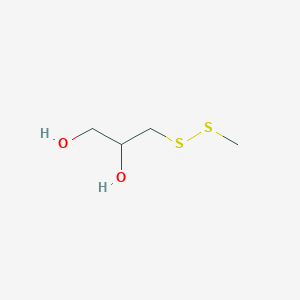
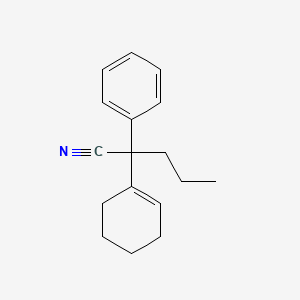

![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14598005.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-](/img/structure/B14598007.png)
